Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate typically involves the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions . The reaction conditions can vary, but common methods include heating the reactants in solvents such as ethanol or methanol, often in the presence of catalysts like acetic acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate can be compared to other pyrazole derivatives, such as:
Ethyl 3-methylpyrazole-5-carboxylate: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
1-Phenyl-3-methylpyrazole-5-carboxylate: Similar but with different substituents, affecting its reactivity and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in antimicrobial and anticancer domains, have been the focus of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring structure, which is known for conferring diverse biological activities. The compound's structure can be represented as follows:
This compound is synthesized through reactions involving hydrazine derivatives and β-keto esters, typically under acidic or basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 10.5 | Apoptosis induction |
NCI-H460 | 15.2 | Cell cycle arrest |
SF-268 | 12.8 | Caspase activation |
A recent study highlighted that this compound exhibited an IC50 value of 10.5 µM against MCF7 cells, indicating strong potential for further development as an anticancer agent .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Research suggests that this compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and Aurora kinases .
Additionally, the compound has been shown to induce oxidative stress in cancer cells, leading to increased apoptosis rates .
Case Study: Anticancer Activity Evaluation
In a controlled study, researchers evaluated the effects of this compound on A549 lung cancer cells. The treatment resulted in significant cell death compared to untreated controls, with flow cytometry analysis confirming increased apoptosis rates following exposure to the compound for 48 hours.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth in a dose-dependent manner, supporting its potential application in treating infections caused by resistant strains.
Properties
IUPAC Name |
ethyl 5-methyl-2-phenylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCPDKGPSNLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372622 | |
Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81153-63-1 | |
Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.